molecular formula C17H13FN4OS2 B2824809 3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 941950-53-4

3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No. B2824809
CAS RN: 941950-53-4
M. Wt: 372.44
InChI Key: YPSVSMMUUKTXJX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The thiazole and triazole rings are five-membered rings containing nitrogen and sulfur atoms, while the thiophene ring is a five-membered ring containing a sulfur atom . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

3-fluoro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is involved in microwave-assisted synthesis processes, where various compounds containing structural similarities are synthesized for biological activity studies. For instance, derivatives containing structures like 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, and 1,3-thiazole nucleus have shown promising antimicrobial, antilipase, and antiurease activities in screening tests, highlighting their potential in developing medical treatments (Başoğlu et al., 2013).

Synthesis for Anti-inflammatory and Analgesic Agents

The compound is part of a broader class of molecules utilized for synthesizing new chemical entities with potential anti-inflammatory and analgesic properties. Research in this domain focuses on creating novel derivatives that maintain or improve the analgesic/anti-inflammatory activity of starting compounds while being safer in terms of gastric lesion risks, indicating a significant application in pain management and inflammation control (Doğdaş et al., 2007).

Heterocyclic Synthesis and Biological Properties

The compound's structure is also integral in heterocyclic synthesis, where it contributes to forming various biologically active molecules. These activities include the synthesis of novel fluorine-containing derivatives bearing different pharmacophores and heterocyclic systems like quinazolinone along with 4-thiazolidinone, showing potential as antimicrobial agents against a range of bacteria and fungi (Desai et al., 2013).

Antitumor Activities

In the realm of antitumor research, fluorinated derivatives of the compound, such as 2-(4-aminophenyl)benzothiazoles, have shown potent cytotoxicity in vitro against various human breast cell lines, making them a focus of pharmaceutical and preclinical development for cancer treatment. Their specificity and the biphasic dose-response relationship offer a promising avenue for targeted cancer therapies (Hutchinson et al., 2001).

properties

IUPAC Name

3-fluoro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4OS2/c18-12-4-1-3-11(9-12)16(23)19-7-6-13-10-25-17-20-15(21-22(13)17)14-5-2-8-24-14/h1-5,8-10H,6-7H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSVSMMUUKTXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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